molecular formula C17H29N3O B14251114 N-Butyl-N'-[3-(dipropylamino)phenyl]urea CAS No. 377739-28-1

N-Butyl-N'-[3-(dipropylamino)phenyl]urea

Cat. No.: B14251114
CAS No.: 377739-28-1
M. Wt: 291.4 g/mol
InChI Key: LMORTXLRQVUVBT-UHFFFAOYSA-N
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Description

N-Butyl-N’-[3-(dipropylamino)phenyl]urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are characterized by the presence of a urea moiety where one of the nitrogen atoms is substituted with an alkyl or aryl group. N-Butyl-N’-[3-(dipropylamino)phenyl]urea has diverse chemical and biological properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of N-Butyl-N’-[3-(dipropylamino)phenyl]urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production. The most common industrial method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .

Chemical Reactions Analysis

N-Butyl-N’-[3-(dipropylamino)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-Butyl-N’-[3-(dipropylamino)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N’-[3-(dipropylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

N-Butyl-N’-[3-(dipropylamino)phenyl]urea can be compared with other N-substituted ureas, such as:

The uniqueness of N-Butyl-N’-[3-(dipropylamino)phenyl]urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

377739-28-1

Molecular Formula

C17H29N3O

Molecular Weight

291.4 g/mol

IUPAC Name

1-butyl-3-[3-(dipropylamino)phenyl]urea

InChI

InChI=1S/C17H29N3O/c1-4-7-11-18-17(21)19-15-9-8-10-16(14-15)20(12-5-2)13-6-3/h8-10,14H,4-7,11-13H2,1-3H3,(H2,18,19,21)

InChI Key

LMORTXLRQVUVBT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC(=CC=C1)N(CCC)CCC

Origin of Product

United States

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